3-imino-N-[2-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-imino-N-[2-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide is a synthetic compound with a complex molecular structure This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-imino-N-[2-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-imino-N-[2-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-imino-N-[2-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-imino-N-[2-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme AKR1B10, which is involved in the proliferation of cancer cells . The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reactions and thereby inhibiting cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 2-imino-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide
- 2-imino-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide
Uniqueness
3-imino-N-[2-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide is unique due to its specific molecular structure, which includes a trifluoromethyl group and an imino functionality
Properties
Molecular Formula |
C21H13F3N2O2 |
---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
3-imino-N-[2-(trifluoromethyl)phenyl]benzo[f]chromene-2-carboxamide |
InChI |
InChI=1S/C21H13F3N2O2/c22-21(23,24)16-7-3-4-8-17(16)26-20(27)15-11-14-13-6-2-1-5-12(13)9-10-18(14)28-19(15)25/h1-11,25H,(H,26,27) |
InChI Key |
VWJJRLNUXKJXLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=N)O3)C(=O)NC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.